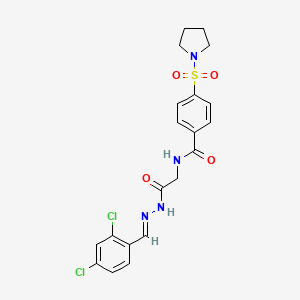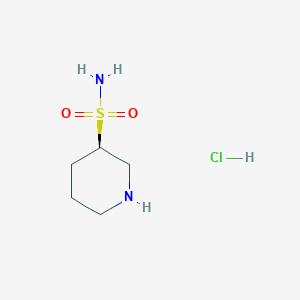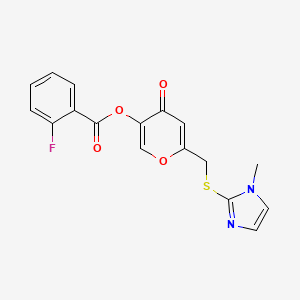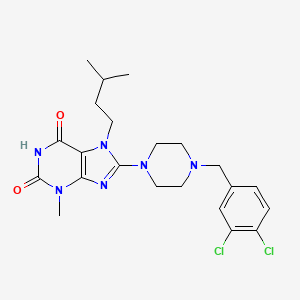![molecular formula C11H14FN3O4S2 B2491109 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide CAS No. 2034542-82-8](/img/structure/B2491109.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves cyclocondensation reactions, where amino alcohols or thiosemicarbazides are cyclized using reagents like thionyl chloride in non-aqueous media (Ohkata et al., 1985). Additionally, alkylation reactions to introduce cyclopropyl groups can be facilitated through specific organometallic intermediates or direct functionalization strategies.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by their aromatic thiadiazole ring, which contributes to their stability and reactivity. X-ray crystallography studies have provided detailed insights into the geometries of these molecules, including bond lengths and angles, which are crucial for understanding their chemical behavior (Banu et al., 2014).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition and Potential Therapeutic Applications
Sulfonamide derivatives have been extensively studied for their inhibition of carbonic anhydrase isoenzymes, which play crucial roles in various physiological processes. The inhibition of these enzymes has therapeutic implications in conditions like glaucoma, edema, and certain types of cancer. For instance, studies have shown that sulfonamide derivatives can inhibit tumor-associated carbonic anhydrase isozymes IX and XII, suggesting potential as anticancer agents (Ilies et al., 2003).
Antimicrobial and Antiproliferative Agents
Sulfonamides have also been synthesized and evaluated for their antimicrobial and antiproliferative properties. These compounds have been tested against a variety of human cell lines, showing efficacy in inhibiting microbial growth and cell proliferation. For example, certain N-ethyl-N-methylbenzenesulfonamide derivatives exhibited potent cytotoxic activity against lung and liver carcinoma cell lines, highlighting their potential in cancer treatment (Abd El-Gilil, 2019).
Herbicidal Activities
Another area of application for sulfonamide derivatives is in agriculture, where they have been used as herbicides. The synthesis and evaluation of various sulfonamide compounds have led to the development of effective herbicidal agents, indicating their utility in managing weed growth in crops (Ren et al., 2000).
Antifungal Activities
Sulfonamide compounds have also been explored for their antifungal properties. Research into the synthesis and antifungal activity of specific sulfonamide derivatives has shown promising results, suggesting potential applications in combating fungal infections (Zhai et al., 2016).
Propiedades
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O4S2/c1-14-10-5-8(12)9(13-20(16,17)7-3-4-7)6-11(10)15(2)21(14,18)19/h5-7,13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPQOHYKUUFNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3CC3)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Oxo-3-[2-[[(2,2,2-trifluoroacetyl)amino]methyl]-2,3-dihydroindol-1-yl]propyl]prop-2-enamide](/img/structure/B2491027.png)
![4-Methyl-2-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2491028.png)



![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2491036.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2491037.png)

![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)

